molecular formula C11H17NO2 B8367085 butyl 3-(1H-pyrrol-3-yl)propionate

butyl 3-(1H-pyrrol-3-yl)propionate

Cat. No.: B8367085
M. Wt: 195.26 g/mol
InChI Key: SMRPCOJYQGAIKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 3-(1H-pyrrol-3-yl)propionate is an ester derivative combining a butyl alcohol moiety with a propionic acid backbone substituted by a pyrrole ring at the 3-position. This structure confers unique physicochemical and biological properties due to the interplay of the lipophilic butyl group, the ester linkage, and the electron-rich heterocyclic pyrrole. Pyrrole-containing compounds are known for their roles in medicinal chemistry and materials science, often contributing to enhanced binding affinity or catalytic activity .

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

butyl 3-(1H-pyrrol-3-yl)propanoate

InChI

InChI=1S/C11H17NO2/c1-2-3-8-14-11(13)5-4-10-6-7-12-9-10/h6-7,9,12H,2-5,8H2,1H3

InChI Key

SMRPCOJYQGAIKK-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CCC1=CNC=C1

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Lipophilicity: The pyrrole substituent likely reduces Log Kow compared to non-polar esters like butyl hexanoate but increases it relative to smaller esters (e.g., butyl formate).
  • Water Solubility: The heterocyclic ring may enhance solubility compared to purely aliphatic esters (e.g., butyl hexanoate) but less than PEGylated derivatives .
  • Volatility : Lower vapor pressure than simple esters (e.g., butyl formate) due to higher molecular weight and polar interactions.

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